4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid
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Overview
Description
4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid is a chemical compound with the molecular formula C13H15ClO3 It is characterized by the presence of an oxane ring substituted with a 3-chlorophenylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid typically involves the reaction of 3-chlorobenzyl chloride with oxane-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the oxane ring. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2, Br2) under controlled conditions.
Major Products Formed
Oxidation: Oxane derivatives with ketone or carboxylate functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted chlorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid
- 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid
- 4-[(3-Methylphenyl)methyl]oxane-4-carboxylic acid
Uniqueness
4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAXOMWJYNWURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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